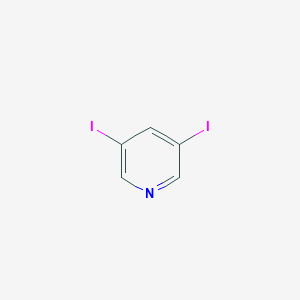

3,5-Diiodopyridine

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

3,5-diiodopyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3I2N/c6-4-1-5(7)3-8-2-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCXLAJCAJAMPHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1I)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3I2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40408440 | |

| Record name | 3,5-diiodopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40408440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53710-18-2 | |

| Record name | 3,5-diiodopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40408440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3,5 Diiodopyridine and Its Precursors

Established Synthetic Routes to 3,5-Diiodopyridine

Diiodination of 2,4,6-Trifluoropyridine (B32590)

A notable method for synthesizing a precursor to this compound involves the diiodination of 2,4,6-trifluoropyridine. Research has demonstrated that treating 2,4,6-trifluoropyridine with a combination of potassium iodide and periodic acid in a sulfuric acid medium at 55°C results in the formation of 2,4,6-trifluoro-3,5-diiodopyridine in a high yield of 85%. thieme-connect.comthieme-connect.comresearchgate.net While this product is not this compound itself, it represents a key intermediate that can be further modified. An older method reported that boiling 2,4,6-trifluoropyridine in a mixture of iodine and fuming nitric acid for 12 hours could yield this compound, but with a lower yield of 55%. thieme-connect.com

Table 1: Diiodination of 2,4,6-Trifluoropyridine

| Reactant | Reagents | Temperature | Product | Yield |

|---|---|---|---|---|

| 2,4,6-Trifluoropyridine | Potassium Iodide, Periodic Acid, Sulfuric Acid | 55°C | 2,4,6-Trifluoro-3,5-diiodopyridine | 85% |

Conversion from 3,5-Dibromopyridine (B18299)

The conversion of 3,5-dibromopyridine to this compound is another established synthetic pathway. This transformation is typically achieved through a halogen exchange reaction. One specific method involves the lithiation of 3,5-dibromopyridine using reagents like lithium diisopropylamide (LDA), followed by reaction with an iodine source. fishersci.se This approach allows for the specific replacement of bromine atoms with iodine. Copper-catalyzed dehalogenation processes have also been studied for various halogenated pyridines, including 3,5-dibromopyridine, which can be subjected to reduction and substitution reactions. researchgate.net

Approaches involving other Halogenated Pyridine (B92270) Intermediates

The synthesis of highly substituted pyridines often relies on versatile, halogen-rich intermediates. For instance, 5-bromo-2-chloro-4-fluoro-3-iodopyridine has been identified as a key building block for producing pentasubstituted pyridines through regioselective nucleophilic aromatic substitution (SNAr) reactions. researchgate.netacs.org Similarly, the synthesis of another complex intermediate, 3,5-dibromo-4-iodopyridine (B1430625), can be achieved from 3,5-dibromo-4-aminopyridine via a diazotization reaction, which then undergoes a halogen exchange. google.comgoogle.com This highlights the strategic use of multi-halogenated pyridines to access specific substitution patterns.

Synthesis of Key Precursors and Analogues

Synthesis of 3,5-Dibromopyridine

The direct bromination of pyridine is a well-known, albeit historically challenging, method to produce 3,5-dibromopyridine. acs.org Early methods involved heating pyridine dibromide or a mixture of pyridine hydrochloride and bromine in sealed tubes at high temperatures (200-230°C). acs.org A more convenient laboratory-scale procedure involves the preparation of a pyridine hydrobromide perbromide in glacial acetic acid, which is then heated to induce bromination, yielding both 3-bromopyridine (B30812) and 3,5-dibromopyridine. acs.org

Modern synthetic strategies often employ 3,5-dibromopyridine as a starting material for more complex molecules through cross-coupling reactions. For example, it is used in Suzuki and Stille coupling reactions to create biaryl and poly-aryl pyridine derivatives. fishersci.se It can also be functionalized at the 4-position via lithiation with lithium diisopropylamide (LDA) followed by reaction with various electrophiles. fishersci.se

Table 2: Selected Synthetic Approaches to 3,5-Dibromopyridine and its Derivatives

| Starting Material | Reagents/Reaction Type | Product(s) | Notes |

|---|---|---|---|

| Pyridine | Bromine, sealed tube, 200°C | 3,5-Dibromopyridine | Early method by Hofmann. acs.org |

| Pyridine Hydrochloride | Bromine, sealed tube, 210-230°C | 3-Bromopyridine, 3,5-Dibromopyridine | Low combined yield (21%). acs.org |

| Pyridine Hydrobromide | Perbromide in Acetic Acid, heat | 3-Bromopyridine, 3,5-Dibromopyridine | More convenient lab method. acs.org |

| 3,5-Dibromopyridine | 4-Ethoxycarbonylphenylboronic acid, Pd(PPh3)4, CsCO3 | Pyridine-3,5-bis(phenyl-4-carboxylic acid) | Suzuki Coupling. |

While direct bromination of pyridine yields the 3,5-disubstituted product, the synthesis of other brominated pyridines often requires starting with substituted precursors. For instance, the synthesis of 2-amino-3,5-dibromopyridine (B40352) can be achieved by treating 2-aminopyridine (B139424) with bromine in acetic acid. orgsyn.org This reaction first produces 2-amino-5-bromopyridine (B118841), and further bromination can occur. Similarly, 4-amino-3,5-dibromopyridine (B189618) is a valuable intermediate that can be prepared from pyridine or its salts in a one-step reaction involving an ammonium (B1175870) salt and hydrogen peroxide in an HBr solution. chemicalbook.com This compound can then be converted to other important intermediates like 3,5-dibromo-4-iodopyridine. chemicalbook.com The bromination of 4-aminopyridine (B3432731) using N-bromosuccinimide (NBS) is another route to produce 3,5-dibromo-4-aminopyridine. google.comgoogle.com

Bromination of 2-Aminopyridine and Sandmeyer Reaction

The synthesis of 2,5-dibromopyridine (B19318) from 2-aminopyridine can be achieved through a two-step process involving bromination followed by a Sandmeyer reaction. Initially, 2-aminopyridine is brominated, which can sometimes lead to the formation of 2-amino-3,5-dibromopyridine as a major impurity. heteroletters.org This impurity can be effectively removed to yield pure 2-amino-5-bromopyridine. heteroletters.org

Following the bromination, the resulting 2-amino-5-bromopyridine undergoes a Sandmeyer reaction to replace the amino group with a second bromine atom, yielding 2,5-dibromopyridine. heteroletters.org A modified Sandmeyer reaction has been developed where the diazonium salt, prepared using 48% aqueous hydrobromic acid and sodium nitrite (B80452), is treated with bromine. heteroletters.org This method has demonstrated excellent conversion of the starting material. heteroletters.org With optimized conditions, the bromination step can achieve a yield of up to 90.0%, and the Sandmeyer reaction can reach a yield of 93.0%, resulting in a total yield of approximately 83% from 2-aminopyridine to 2,5-dibromopyridine. heteroletters.org

In a related procedure, 2-aminopyridine is dissolved in acetic acid and cooled. orgsyn.org A solution of bromine in acetic acid is then added dropwise while controlling the temperature. orgsyn.org After the addition is complete, the mixture is diluted with water and neutralized to precipitate the product, 2-amino-5-bromopyridine, which is then collected by filtration. orgsyn.org This process has been reported to yield 62–67% of 2-amino-5-bromopyridine. orgsyn.org

| Reaction Step | Reagents and Conditions | Yield |

| Bromination | 2-Aminopyridine, Bromine, Acetic Acid | 90.0% |

| Sandmeyer Reaction | 2-Amino-5-bromopyridine, 48% aq. HBr, NaNO₂, Bromine | 93.0% |

| Overall | ~83% |

Microwave-Assisted Synthesis from 3,5-Dibromopyridine

A facile and general synthetic strategy for preparing 3-amino-5-bromopyridine (B85033) derivatives utilizes microwave irradiation. clockss.org This approach involves reacting 3,5-dibromopyridine with an excess of an aliphatic amine, such as pyrrolidine (B122466), in a mixture of 1-methyl-2-pyrrolidinone (B7775990) (NMP) and toluene. clockss.org The reaction is heated to 180 °C for 30 minutes under microwave conditions. clockss.org This method avoids the need for metal catalysts or harsh, prolonged thermal reaction times. clockss.org

Using a 10-fold excess of pyrrolidine relative to 3,5-dibromopyridine, 5-bromo-3-(pyrrolidin-1-yl)pyridine was synthesized in a 55% isolated yield. clockss.org In contrast, conventional heating under identical conditions resulted in only a 4% yield. clockss.org The use of excess amine was found to improve the yield of the desired mono-alkylated product without the formation of bis-aminated by-products. clockss.org

| Reactants | Conditions | Product | Yield |

| 3,5-Dibromopyridine, Pyrrolidine (10 equiv.) | NMP, Toluene, 180 °C, 30 min, Microwave | 5-Bromo-3-(pyrrolidin-1-yl)pyridine | 55% |

| 3,5-Dibromopyridine, Pyrrolidine | Conventional Heating | 5-Bromo-3-(pyrrolidin-1-yl)pyridine | 4% |

Microwave-assisted synthesis has also been applied to the preparation of 4-amino-3,5-dihalopyridines through the nucleophilic aromatic substitution of 3,4,5-trihalopyridines. researchgate.net

Synthesis of 3,5-Dibromo-4-aminopyridine

3,5-Dibromo-4-aminopyridine can be synthesized from 4-aminopyridine through a bromination reaction. In one method, 4-aminopyridine is reacted with N-bromosuccinimide (NBS) in carbon tetrachloride at room temperature for 24 hours. google.com The reaction is initiated by azobisisobutyronitrile (AIBN). google.com After the reaction, the crude product is isolated and can be purified by recrystallization from n-hexane to yield white 3,5-dibromo-4-aminopyridine with a reported yield of 89.6%. google.com

Another approach involves taking pyridine or a pyridine salt as the raw material and reacting it with an ammonium salt and hydrogen peroxide in a hydrobromic acid solution. google.com This one-step reaction is described as having mild conditions and being environmentally friendly. google.com

| Starting Material | Reagents | Solvent | Yield |

| 4-Aminopyridine | N-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN) | Carbon Tetrachloride | 89.6% |

| Pyridine/Pyridine Salt | Ammonium Salt, H₂O₂, HBr solution | HBr solution | Not specified |

The synthesis of 3,5-dibromo-4-iodopyridine can be achieved from 3,5-dibromo-4-aminopyridine via a diazotization reaction followed by a halogen exchange. google.com In this process, 3,5-dibromo-4-aminopyridine is first diazotized. google.comgoogle.com

One specific procedure involves adding 3,5-dibromo-4-aminopyridine to 40% sulfuric acid and heating to dissolve it. google.com The solution is then cooled, and an aqueous solution of sodium nitrite is added dropwise at a controlled temperature of 0-3 °C. google.com Subsequently, a saturated aqueous solution of potassium iodide and a solution of cuprous iodide in 30% sulfuric acid are added simultaneously at 0-5 °C. google.com The reaction mixture is then heated to 80 °C and stirred for 2 hours. google.com The resulting 3,5-dibromo-4-iodopyridine can be isolated with a yield between 65-83%. google.com

An alternative route involves the diazotization of 3,5-dibromo-4-aminopyridine to form a 3,4,5-tribromopyridine (B189418) intermediate, which then undergoes a halogen exchange reaction to produce 3,5-dibromo-4-iodopyridine. google.com The halogen exchange can be performed using an iodine-containing salt like potassium iodide in an anhydrous solvent such as acetonitrile (B52724). google.com

| Starting Material | Key Steps | Reagents | Yield |

| 3,5-Dibromo-4-aminopyridine | One-step Diazotization/Iodination | NaNO₂, KI, CuI, H₂SO₄ | 65-83% |

| 3,5-Dibromo-4-aminopyridine | Diazotization to Tribromo-intermediate, then Halogen Exchange | 1. NaNO₂, HBr2. KI, Acetonitrile | Not specified |

From 4-aminopyridine

Synthesis of 4-amino-3,5-diiodopyridine (B1519858)

The synthesis of 4-amino-3,5-diiodopyridine is a key process for obtaining this di-iodinated pyridine derivative. While specific detailed synthetic procedures from primary research articles are not extensively available in the provided search results, the compound is commercially available and is noted as a valuable building block in pharmaceutical synthesis. chemshuttle.comsynquestlabs.com Its synthesis would logically start from 4-aminopyridine, followed by a di-iodination step, likely using an iodinating agent in a suitable solvent system.

Synthesis of 3-Bromo-5-iodopyridine (B183754)

3-Bromo-5-iodopyridine is a reactant used in the synthesis of other complex molecules, such as chiral 4,4'-bipyridines. thermofisher.comfishersci.ca One synthetic route to a related compound, 3-bromo-5-iodopyridin-2-amine, involves the reaction of a precursor with iodine in dimethyl sulfoxide (B87167) at temperatures ranging from 20 to 100 °C for 16 hours, yielding the product at 38%. chemicalbook.com While this is for the 2-amino derivative, it demonstrates a method for introducing iodine onto a brominated pyridine ring. The synthesis of 3-bromo-5-iodopyridine itself is an important transformation for creating versatile building blocks in organic synthesis.

Advanced Synthetic Strategies

Advanced synthetic strategies often employ precursors like 3,5-dibromopyridine or other dihalopyridines, which can be selectively functionalized through various metal-catalyzed reactions.

Cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures from dihalopyridine scaffolds.

The Suzuki-Miyaura reaction, which couples an organoboron compound with an organohalide, is widely used for the arylation of pyridine rings. While many methods focus on this compound itself, its precursor, 3,5-dibromopyridine, is also a valuable substrate for such transformations. acs.orgchemicalbook.comfishersci.se

For instance, a series of symmetrically substituted 3,5-diaryl-2,4,6-trimethylpyridines has been prepared via the Suzuki-Miyaura coupling of 3,5-dibromo-2,4,6-trimethylpyridine (B189553) with various arylboronic acids. beilstein-journals.org The reaction conditions were carefully optimized to maximize the yield of the diarylated product while suppressing the formation of mono-arylated and des-brominated byproducts. beilstein-journals.org The use of a palladium acetate (B1210297) catalyst with a phosphine (B1218219) ligand in a toluene/water solvent system proved effective. beilstein-journals.org

In a related advanced strategy, a ligand-free, copper-catalyzed Suzuki-Miyaura coupling of this compound with aryl and indole (B1671886) boronates has been developed, highlighting the ongoing innovation in this area. acs.orgnih.gov This method avoids the use of expensive and toxic palladium catalysts. acs.org

Table 2: Suzuki-Miyaura Coupling of 3,5-Dibromo-2,4,6-trimethylpyridine with Arylboronic Acids

| Entry | Arylboronic Acid | Catalyst System | Base | Solvent | Yield | Source |

|---|---|---|---|---|---|---|

| 1 | Phenylboronic acid | Pd(OAc)₂, PPh₃ | K₂CO₃ | Toluene/H₂O | 96% | beilstein-journals.org |

| 2 | 4-Methylphenylboronic acid | Pd(OAc)₂, PPh₃ | K₂CO₃ | Toluene/H₂O | 92% | beilstein-journals.org |

| 3 | 4-Ethylphenylboronic acid | Pd(OAc)₂, PPh₃ | K₂CO₃ | Toluene/H₂O | 90% | beilstein-journals.org |

| 4 | 4-Methoxyphenylboronic acid | Pd(OAc)₂, PPh₃ | K₂CO₃ | Toluene/H₂O | 85% | beilstein-journals.org |

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This method has been applied to dihalogenated pyridines to synthesize alkynyl-substituted heterocycles. For example, double Sonogashira coupling reactions on 2-amino-3,5-diiodopyridine have been used to assemble 2,3,5-trisubstituted 7-azaindoles. nih.gov Similarly, sequential Sonogashira couplings on 2-amino-5-bromo-3-iodopyridine (B1270907) allow for the synthesis of 2,5-disubstituted 7-azaindoles. nih.gov

A chemoselective method for the synthesis of various alkynylpyridines from 3,5-dibromo-2,6-dichloropyridine (B8238365) has also been developed, providing access to mono-, di-, tri-, and tetra-alkynylated pyridines in good yields. rsc.org Furthermore, palladium-catalyzed Sonogashira reactions have been successfully carried out in sustainable solvent systems, such as γ-valerolactone-based ionic liquids, demonstrating a greener approach to these transformations. beilstein-journals.orgbeilstein-journals.org

Table 3: Sonogashira Coupling of Various Iodoaromatic Compounds with Phenylacetylene

| Entry | Iodoaromatic Compound | Catalyst System | Conditions | Yield | Source |

|---|---|---|---|---|---|

| 1 | Iodobenzene | PdCl₂(PPh₃)₂, [TBP][4EtOV] | 55 °C, 3 h | 85% | beilstein-journals.org |

| 2 | 1-Iodo-4-nitrobenzene | PdCl₂(PPh₃)₂, [TBP][4EtOV] | 55 °C, 3 h | 96% | beilstein-journals.org |

| 3 | 4-Iodoanisole | PdCl₂(PPh₃)₂, [TBP][4EtOV] | 55 °C, 3 h | 95% | beilstein-journals.org |

| 4 | 2-Amino-3-iodopyridine | PdCl₂(PPh₃)₂, [TBP][4EtOV] | 55 °C, 3 h | 82% | beilstein-journals.org |

| 5 | 2-Chloro-5-iodopyridine | PdCl₂(PPh₃)₂, [TBP][4EtOV] | 55 °C, 3 h | 72% | beilstein-journals.org |

The Stille coupling involves the reaction of an organotin compound with an organohalide, catalyzed by palladium. This reaction is a versatile method for creating carbon-carbon bonds and has been applied to dihalopyridine precursors. For instance, 3,5-dibromopyridine can be used in Stille reactions to synthesize complex pyridine derivatives, such as 3,5-bis(2-indolyl)pyridine. chemicalbook.comfishersci.se

An efficient synthesis of 5-bromo-2,2'-bipyridine (B93308) has been achieved through the Stille coupling of 2,5-dibromopyridine with 2-trimethylstannylpyridine. nih.gov The yields for these types of coupling reactions are often high, typically ranging from 70% to 90%. nih.gov The choice of catalyst and additives, such as LiCl or CuI, can be crucial for optimizing the reaction, particularly for heteroaryl substrates. mdpi.com

Table 4: Stille Coupling Reactions of 2,5-Dibromopyridine

| Organotin Reagent | Product | Yield | Source |

|---|---|---|---|

| 2-Trimethylstannylpyridine | 5-Bromo-2,2'-bipyridine | 70-90% | nih.gov |

| 5-n-Butyl-2-trimethylstannylpyridine | 5-Bromo-5'-n-butyl-2,2'-bipyridine | 70-90% | nih.gov |

| 5-n-Hexyl-2-trimethylstannylpyridine | 5-Bromo-5'-n-hexyl-2,2'-bipyridine | 70-90% | nih.gov |

Metal-halogen exchange is a fundamental organometallic reaction that converts an organohalide into an organometallic compound, which can then be trapped with an electrophile. This strategy is particularly useful for the selective functionalization of dihalopyridines.

The reaction of 3,5-dibromopyridine with a Grignard reagent like isopropylmagnesium chloride-lithium chloride (iPrMgCl·LiCl), known as a Knochel-Grignard reaction, allows for the selective exchange of a single bromine atom. semanticscholar.org This exchange typically occurs at 0°C for bromides, while the more reactive iodides can undergo exchange at much lower temperatures (-78°C). semanticscholar.org The resulting pyridylmagnesium species can then react with various electrophiles to introduce a wide range of functional groups. semanticscholar.org

Alternatively, lithiation of 3,5-dibromopyridine can be achieved using lithium diisopropylamide (LDA). chemicalbook.com The regioselectivity of these exchange reactions is a critical consideration. For example, in 2,5-dibromopyridine, metal-halogen exchange occurs preferentially at the C-5 position, whereas palladium-catalyzed cross-coupling reactions tend to occur at the C-2 position, highlighting the divergent selectivity of these methods. wuxibiology.com

Table 5: General Procedure for Knochel-Grignard Metal-Halogen Exchange

| Step | Action | Reagents/Conditions | Purpose | Source |

|---|---|---|---|---|

| 1 | Dissolve Substrate | Pyridine-derivative in anhydrous THF (0.3 M) | Prepare reaction mixture | semanticscholar.org |

| 2 | Cool Mixture | -78°C (for iodides) or 0°C (for bromides) | Control reaction rate and selectivity | semanticscholar.org |

| 3 | Add Grignard Reagent | iPrMgCl·LiCl solution (1.2 eq) | Initiate metal-halogen exchange | semanticscholar.org |

| 4 | Add Electrophile | e.g., Pinacolborane (PinBOiPr) (1.5 eq) | Functionalize the organometallic intermediate | semanticscholar.org |

Sonogashira Coupling

Multi-component Reactions for Diverse Derivatives

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial parts of all components, represent a highly efficient strategy for generating molecular diversity. tcichemicals.com These reactions are characterized by high atom economy, procedural simplicity, and the ability to construct complex molecules in a single step, making them ideal for creating libraries of compounds for drug discovery. tcichemicals.comresearchgate.net Key MCRs such as the Biginelli, Passerini, and Ugi reactions could be effectively employed to create a wide array of derivatives starting from a functionalized this compound core, such as this compound-4-carbaldehyde.

Biginelli Reaction: First reported in 1891, the Biginelli reaction is a three-component condensation of an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea (B33335) or thiourea. wikipedia.orgorganic-chemistry.org This reaction, typically catalyzed by a Brønsted or Lewis acid, yields 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), a class of compounds with significant pharmacological activities, including uses as calcium channel blockers and antihypertensive agents. wikipedia.orgnih.gov By utilizing a hypothetical this compound-4-carbaldehyde as the aldehyde component, a library of DHPMs bearing the diiodophenyl moiety could be synthesized. The reaction tolerates a wide range of substrates, and studies on halogen-substituted aromatic aldehydes have shown their successful incorporation into the DHPM scaffold. nih.gov

Passerini Reaction: The Passerini three-component reaction (P-3CR), discovered in 1921, involves an isocyanide, an aldehyde or ketone, and a carboxylic acid, which combine to form an α-acyloxy carboxamide. researchgate.netbeilstein-journals.org This reaction proceeds with high convergence and is often used in combinatorial chemistry. beilstein-journals.org The use of a this compound-based aldehyde would allow for the introduction of the diiodophenyl group into the α-acyloxy carboxamide structure, providing a scaffold for further functionalization at the iodine positions.

Ugi Reaction: The Ugi four-component reaction (U-4CR) is one of the most prominent MCRs, combining an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a bis-amide (an α-aminoacyl amide derivative). mdpi.combeilstein-journals.org The products are peptidomimetics, making this reaction extremely valuable for pharmaceutical research. mdpi.com Research has shown that halogen-substituted aromatic aldehydes are effective components in Ugi reactions; for instance, Ugi adducts derived from o-iodo substituted benzaldehyde (B42025) have been shown to afford products in high yields. frontiersin.org This indicates the potential for a this compound aldehyde to be successfully used in Ugi reactions to generate complex, peptide-like molecules decorated with iodine atoms ready for subsequent cross-coupling reactions.

The following interactive table summarizes how these MCRs could be applied to a this compound building block.

Table 1: Application of Multi-component Reactions for this compound Derivatives This table is based on established MCRs and the potential application of a hypothetical this compound aldehyde.

| Reaction Name | Reactant 1 (Pyridine Core) | Reactant 2 | Reactant 3 | Reactant 4 | Potential Product Class |

|---|---|---|---|---|---|

| Biginelli | This compound-4-carbaldehyde | β-Ketoester | Urea/Thiourea | - | 4-(3,5-diiodopyridin-4-yl)-dihydropyrimidinones |

| Passerini | This compound-4-carbaldehyde | Isocyanide | Carboxylic Acid | - | α-Acyloxy carboxamides with diiodopyridyl group |

| Ugi | This compound-4-carbaldehyde | Amine | Carboxylic Acid | Isocyanide | Bis-amides with diiodopyridyl group |

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. acs.orgnih.gov These principles are increasingly being applied to the synthesis of heterocyclic compounds like pyridine to enhance sustainability, safety, and efficiency. nih.govnews-medical.net

Microwave-Assisted Synthesis: Microwave-assisted organic synthesis (MAOS) has become a valuable tool in green chemistry for its ability to dramatically reduce reaction times, increase product yields, and improve purity compared to conventional heating methods. derpharmachemica.commdpi.com This technique has been successfully applied to the synthesis of halogenated pyridines. For example, a facile and general method for synthesizing 3-amino-5-bromopyridine derivatives from 3,5-dibromopyridine and various aliphatic amines has been developed using microwave heating, which avoids the need for metal catalysts or harsh, prolonged thermal conditions. clockss.org Similarly, 4-amino-3,5-dihalopyridines have been efficiently prepared through microwave-assisted nucleophilic aromatic substitution of 3,4,5-trihalopyridines. researchgate.net These examples demonstrate the potential of microwave irradiation for the efficient synthesis of this compound derivatives.

Solvent-Free and Metal-Free Reactions: Reducing or eliminating solvents, particularly hazardous organic solvents, is a key goal of green chemistry. skpharmteco.com Solvent-free, or solid-state, reactions can lead to higher efficiency, easier purification, and reduced environmental impact. nih.gov The Biginelli reaction, for instance, has been effectively performed under solvent-free conditions to produce dihydropyrimidinones. nih.gov Furthermore, the development of transition-metal-free reactions is crucial, as it avoids contamination of the products with toxic heavy metals, which is particularly important in pharmaceutical synthesis. mdpi.commdpi.com Metal-free methods for the direct C-H or N-H arylation of heteroarenes using hypervalent iodine reagents have emerged as a powerful strategy. mdpi.combeilstein-journals.org For example, a transition-metal-free domino reaction of 2-pyridylacetates with bromonitroolefins has been developed to afford functionalized indolizines in high yields. nih.gov Such strategies could be adapted for the derivatization of this compound.

In-Situ Reagent Generation: A novel, greener synthesis of 3,5-diiodo-4-hydroxypyridine has been reported where the iodinating reagent is generated in situ. google.com In this patented method, 4-hydroxypyridine (B47283) is used as the starting material, and a mixture of sodium chlorite (B76162) and sodium hypochlorite (B82951) slowly oxidizes sodium iodide to produce the iodine required for the reaction. google.com This approach avoids the use of harsher, more expensive, and less stable iodinating agents like N-iodosuccinimide, thereby simplifying the process and improving its green profile. google.com

The following interactive table provides an overview of green chemistry approaches relevant to the synthesis of this compound and its derivatives.

Table 2: Green Chemistry Approaches in Dihalopyridine Synthesis

| Green Approach | Specific Method | Substrate Example | Outcome / Advantage | Reference |

|---|---|---|---|---|

| Energy Efficiency | Microwave Irradiation | 3,5-Dibromopyridine & Amines | Rapid synthesis (minutes vs. hours), high yields, avoids metal catalysts. | clockss.org |

| Energy Efficiency | Microwave Irradiation | 3,4,5-Trihalopyridines & Amines | Efficient synthesis of 4-amino-3,5-dihalopyridines. | researchgate.net |

| Safer Solvents/Reagents | In-situ Iodine Generation | 4-Hydroxypyridine, NaI | Avoids expensive/unstable iodinating agents; simpler process. | google.com |

| Waste Prevention | Solvent-Free Reaction | 2-Amino-3,5-dibromopyridine & Dibromomethane | High yield (90%), avoids bulk solvent use and simplifies workup. | nih.gov |

| Catalysis | Metal-Free Arylation | Pyrazole derivatives & Aryliodine diacetates | Avoids transition metal catalysts, mild conditions. | mdpi.com |

Reactivity and Reaction Mechanisms of 3,5 Diiodopyridine

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction pathway for halopyridines. youtube.com This reaction proceeds via a two-step addition-elimination mechanism, where a nucleophile attacks the electron-deficient pyridine (B92270) ring, forming a negatively charged intermediate (a Meisenheimer complex), followed by the departure of the leaving group. masterorganicchemistry.com The electron-withdrawing nature of the nitrogen atom in the pyridine ring deactivates the ring for electrophilic attack but facilitates nucleophilic substitution, particularly at positions ortho and para to the nitrogen. stackexchange.comgovtpgcdatia.ac.in

In the context of SNAr reactions, the nature of the halogen leaving group is a critical factor. Typically, the reactivity order for halogens in activated aryl systems is F > Cl ≈ Br > I. researchgate.netnih.govrsc.org This "element effect" is attributed to the rate-determining first step of nucleophilic attack, where the high electronegativity of fluorine strongly activates the carbon for attack. sci-hub.se However, when the expulsion of the leaving group becomes rate-determining, the order can be reversed to I > Br > Cl > F, reflecting the bond strength of the carbon-halogen bond. sci-hub.se

For iodopyridines, the C–I bond is the weakest among the halogens, making iodide an excellent leaving group. sci-hub.se However, iodopyridines are often the least reactive in SNAr reactions where the initial nucleophilic attack is the slow step. nih.gov Some studies have shown that in reactions of 2-halopyridines with sulfur nucleophiles, the reactivity order is I > Br > Cl > F, suggesting the second step (leaving group expulsion) is rate-determining. sci-hub.se Conversely, with an oxygen nucleophile, the order was found to be F > Cl > Br > I, indicating a charge-controlled reaction where the high electronegativity of fluorine makes the attached carbon more electrophilic. sci-hub.se

For instance, 3,5-dihalopyridines can undergo deprotonative functionalization at the 4-position with aldehydes in the presence of a suitable base, indicating the increased acidity of the C4-H bond due to the cumulative electron-withdrawing effect of the two halogens and the ring nitrogen. jst.go.jp

Reactivity of Iodine Substituents

Electrophilic Aromatic Substitution (EAS) Reactions

Pyridine itself is significantly less reactive than benzene (B151609) towards electrophilic aromatic substitution (EAS) due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring. youtube.com The reaction, when it does occur, requires vigorous conditions and generally directs the incoming electrophile to the 3-position. youtube.comorganicchemistrytutor.com This is because the cationic intermediate formed by attack at the 3-position is less destabilized than those formed by attack at the 2- or 4-positions, where one of the resonance structures would place a positive charge on the already electron-deficient nitrogen atom. youtube.com

In 3,5-diiodopyridine, the two iodine atoms further deactivate the ring towards electrophilic attack. Iodine is an ortho-, para-director, but also a deactivator. The combined deactivating effects of the ring nitrogen and the two iodine atoms make EAS reactions on this compound very challenging. Any substitution would be expected to occur at the 2-, 4-, or 6-positions, but would require extremely harsh reaction conditions, likely resulting in low yields.

Radical Reactions Involving this compound

The carbon-iodine bond is relatively weak and can be cleaved under certain conditions to generate radical intermediates. scripps.edu Photolysis of iodopyridines can lead to the formation of pyridyl radicals. nih.gov In the case of this compound, flash vacuum pyrolysis can produce the 3-iodo-5-pyridyl radical as a byproduct. acs.org

Furthermore, this compound can participate in atom transfer radical addition (ATRA) reactions. In a photoredox-promoted reaction, 2,5-diiodopyridine (B48462) was shown to undergo a selective mono-ATRA reaction. chemrxiv.org It is conceivable that this compound could undergo similar transformations, where a radical is generated at one of the C-I bonds and then participates in further reactions.

Formation of 3,5-Pyridyne from this compound

Arynes are highly reactive intermediates that can be generated from dihaloarenes. 3,5-Pyridyne, a heterocyclic meta-benzyne derivative, can be generated from this compound. acs.org

Flash vacuum pyrolysis (FVP) is a technique used to study unimolecular reactions at high temperatures and low pressures. scripps.eduwikipedia.org By subjecting this compound to FVP, it is possible to induce the elimination of both iodine atoms to form the highly reactive 3,5-pyridyne intermediate. acs.orgias.ac.in This species has been generated and characterized by IR spectroscopy in cryogenic argon matrices. acs.org The FVP of this compound also leads to the formation of byproducts such as the 3-iodo-5-pyridyl radical, HCN, and butadiyne. acs.org This method provides a direct route to this intriguing heterocyclic aryne, allowing for the study of its structure and reactivity. acs.orgias.ac.in

Rearrangement and Fragmentation Pathways of 3,5-Pyridyne

The generation of 3,5-pyridyne from this compound through methods such as flash vacuum pyrolysis leads to a highly reactive intermediate that can undergo several rearrangement and fragmentation processes. acs.org Computational studies, utilizing density functional theory and ab initio quantum chemical methods, have elucidated the complex potential energy surfaces governing these transformations. acs.org

One of the primary decomposition routes for 3,5-pyridyne is a ring-opening reaction. This process, which involves hydrogen migration, results in the formation of (Z)-3-aza-hex-3-ene-1,5-diyne. acs.org This particular pathway requires a significant activation energy, calculated to be between 45 and 50 kcal/mol. acs.org Further fragmentation of this and other intermediates can lead to the experimentally observed byproducts, which include hydrogen cyanide (HCN) and butadiyne. acs.org

Another notable characteristic of 3,5-pyridyne is its photolability. acs.org Upon irradiation with 254 nm light, it undergoes a rapid ring-opening, presumably forming (Z)-1-aza-hex-3-ene-1,5-diyne. acs.org The fragmentation of pyridine derivatives, in general, has been shown to produce a variety of both cyclic and non-cyclic structures. rsc.org For instance, the fragmentation of pyridine can lead to the loss of HCN or HNC, resulting in the formation of C4H4•+ species. rsc.org

Table 1: Key Fragmentation and Rearrangement Products of 3,5-Pyridyne

| Precursor | Method of Generation | Key Products | Notes |

| This compound | Flash Vacuum Pyrolysis | (Z)-3-Aza-hex-3-ene-1,5-diyne, HCN, Butadiyne | Ring-opening is a high-energy process. acs.org |

| 3,5-Pyridyne | Photolysis (254 nm) | (Z)-1-Aza-hex-3-ene-1,5-diyne | Rapid ring-opening reaction. acs.org |

Organometallic Chemistry of this compound

The presence of two iodine atoms on the pyridine ring makes this compound a versatile substrate for a range of organometallic reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Transformations

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of halo-pyridines. In the context of this compound and related dihalopyridines, these reactions allow for the selective formation of various derivatives. For instance, palladium-catalyzed aminocarbonylation of diiodopyridines with carbon monoxide and amines can produce carboxamides and ketocarboxamides. researchgate.net The regioselectivity of these reactions can often be controlled by modifying the reaction conditions. researchgate.net

The Sonogashira coupling, which involves the reaction of a terminal alkyne with an aryl or vinyl halide, is another important palladium-catalyzed transformation. This reaction has been utilized in the synthesis of azaindole derivatives starting from amino-halopyridines. mdpi.com For example, the coupling of 2-amino-3-iodo-5-nitropyridine with an alkyne, followed by cyclization, demonstrates the utility of this method. mdpi.com Furthermore, sequential palladium-catalyzed reactions on dihaloarenes, such as Heck-Suzuki, Heck-Heck, and Heck-Sonogashira couplings, have been developed to create unsymmetrically substituted aromatic compounds. mdpi.com

The efficiency of palladium-catalyzed reactions can be influenced by the choice of ligands. For the C-H heteroarylation of imidazoles with heteroaryl halides, a palladium pivalate (B1233124) complex with a fluorinated bathophenanthroline (B157979) ligand has been identified as an effective catalyst system. jst.go.jp

Table 2: Examples of Palladium-Catalyzed Reactions with Dihalopyridines

| Reaction Type | Substrate Example | Reagents | Product Type |

| Aminocarbonylation | Diiodopyridines | CO, Amines, Pd catalyst | Carboxamides, Ketocarboxamides researchgate.net |

| Sonogashira Coupling | 2-Amino-3-iodo-5-nitropyridine | Alkyne, Pd/Cu catalyst | Azaindole precursor mdpi.com |

| C-H Heteroarylation | Imidazole (B134444) and 2-Bromopyridine | Pd(OPiv)2, F-bathophenanthroline | C4-Heteroarylated imidazole jst.go.jp |

Copper-Mediated Reactions

Copper-catalyzed reactions provide a cost-effective and less toxic alternative to palladium for certain cross-coupling reactions. A ligand-free, copper-catalyzed Suzuki-Miyaura coupling of this compound with aryl and indole (B1671886) boronates has been successfully developed, proceeding in good to excellent yields. acs.org A key finding in this system was the in-situ generation of nano-Cu2O from CuCl2, which acts as the active catalyst. acs.org

Copper catalysis is also effective for C-N bond formation. The Ullmann condensation, a classic copper-catalyzed reaction, can be used for the N-arylation of various nitrogen-containing nucleophiles with aryl halides. For instance, copper(I) iodide (CuI) has been used to catalyze the N-heteroarylation of adamantane-containing amines with iodopyridines. mdpi.com Selective amination at the C-5 position of 2-amino/2-hydroxy-5-halopyridines has been achieved using a copper-catalyzed reaction with 1,2-diols as promoters. rsc.org This selectivity is notable, especially in dihalopyridines like 2-bromo-5-iodopyridine, where amination preferentially occurs at the C-5 position. rsc.org

The Ullmann technique can also be used for homocoupling reactions. For example, the coupling of 2,3,5,6-tetrafluoro-4-iodopyridine (B174047) using copper affords perfluoro-4,4'-bipyridyl. rsc.org

Table 3: Examples of Copper-Mediated Reactions

| Reaction Type | Substrate Example | Catalyst/Reagents | Key Feature |

| Suzuki-Miyaura Coupling | This compound | CuCl2, Aryl/Indole boronates | In-situ formation of nano-Cu2O catalyst. acs.org |

| N-Heteroarylation | Iodopyridines | CuI, Adamantane-containing amines | Formation of C-N bonds. mdpi.com |

| Selective Amination | 2-Bromo-5-iodopyridine | CuI, 1,2-Diol | Preferential amination at the C-5 position. rsc.org |

| Homocoupling | 2,3,5,6-Tetrafluoro-4-iodopyridine | Copper | Synthesis of perfluoro-4,4'-bipyridyl. rsc.org |

Lithium and Magnesium Reagents in Derivatization

Organolithium and Grignard (organomagnesium) reagents are fundamental tools in organic synthesis, allowing for the formation of carbon-carbon bonds through nucleophilic addition or substitution. libretexts.org The reaction of alkyl or aryl halides with lithium or magnesium metal results in organometallic reagents with nucleophilic carbon atoms. libretexts.org

In the case of dihalopyridines, such as 3,5-dibromopyridine (B18299), selective metal-halogen exchange can be achieved. For example, the use of i-PrMgCl·LiCl allows for a highly regioselective bromine-magnesium exchange at the 3-position of 3,5-dibromopyridine. uni-muenchen.de This demonstrates the directing effect of other substituents on the pyridine ring. Similarly, lithiation of 3,5-dibromopyridine with lithium diisopropylamide (LDA) followed by reaction with an electrophile leads to the formation of 4-alkyl-3,5-dibromopyridines. fishersci.sechemicalbook.com

The iodine atoms in this compound can also be replaced by lithium or magnesium. researchgate.net The resulting organometallic intermediates can then be reacted with a variety of electrophiles to introduce new functional groups. researchgate.net For instance, 2,3,5,6-tetrafluoro-4-iodopyridine can be readily converted to the corresponding Grignard reagent (2,3,5,6-tetrafluoropyridylmagnesium iodide) or organolithium compound (2,3,5,6-tetrafluoropyridyllithium). rsc.org

Table 4: Derivatization via Lithium and Magnesium Reagents

| Substrate | Reagent | Intermediate | Subsequent Reaction |

| 3,5-Dibromopyridine | i-PrMgCl·LiCl | Pyridylmagnesium reagent | Reaction with DMF to form an aldehyde. uni-muenchen.de |

| 3,5-Dibromopyridine | LDA | Lithiated pyridine | Reaction with electrophiles to form 4-alkyl derivatives. fishersci.sechemicalbook.com |

| 2,3,5,6-Tetrafluoro-4-iodopyridine | Mg or Li | Grignard or Organolithium reagent | Reactions with various electrophiles. rsc.org |

Supramolecular Chemistry and Non Covalent Interactions of 3,5 Diiodopyridine

Halogen Bonding (XB) in 3,5-Diiodopyridine Systems

Halogen bonding is a significant directional interaction that influences the assembly of this compound in the solid state. This interaction occurs between an electrophilic region on a halogen atom and a nucleophilic site on an adjacent molecule.

A halogen bond (XB) is an attractive interaction between an electrophilic region on a halogen atom (in this case, iodine) and a nucleophilic region of another molecule. nih.govnih.gov This interaction is analogous to hydrogen bonding in terms of strength but is notably more directional. nih.gov The angle of a halogen bond, denoted as R–X⋯Y (where R is the group attached to the halogen X, and Y is the halogen bond acceptor), tends to be close to 180°, highlighting its stringent linearity. nih.gov This high degree of directionality is a key feature that is exploited in the design of supramolecular structures. nih.govnih.gov The formation of a halogen bond is attributed to the presence of a "σ-hole," a region of positive electrostatic potential on the halogen atom, which interacts with a Lewis base. nih.gov

The strong and directional nature of halogen bonds involving iodine makes this compound and its derivatives effective receptors for anions. In the solid state, N-methyl-3,5-diiodopyridinium cations form clear C–I···NC(Ru) halogen bonds with the cyanide lone pairs of [Ru(bipy)(CN)4]2- anions. nih.govacs.org This interaction is dominant in the crystal structure, demonstrating the utility of charge-assisted halogen bonds in anion recognition and crystal engineering. nih.govacs.org In solution, while strong associations between iodinated pyridinium (B92312) cations and anions are observed, these are often dominated by electrostatic effects rather than purely halogen bonding, especially when charge assistance is significant. nih.govacs.org However, the iodine substituent has been shown to have a positive effect on the anion binding capabilities of pyridinium receptors. rsc.org

The strength of a halogen bond is influenced by the polarizability of the halogen atom and the electron-withdrawing capacity of the group it is attached to. nih.gov The strength of halogen bonds follows the order I > Br > Cl, making iodine a particularly effective halogen bond donor. nih.gov The presence of electron-withdrawing substituents on the pyridine (B92270) ring enhances the electrophilic character of the iodine atoms, thereby strengthening the halogen bond. tamuc.edu For instance, in N-alkyl-3-halopyridinium salts, the C−I⋯I− halogen bond lengths involving a pyridine iodine atom are notably shorter than those involving an aliphatic iodine atom, indicating a stronger interaction due to the positive charge being predominantly located on the pyridine ring. mdpi.com In complexes of 2,5-dihalopyridine-Cu(I) halides, the nature of the halogen at the C2 position influences the strength of the halogen bond formed by the iodine at the C5 position. nih.gov

The directionality and tunability of halogen bonds make this compound a valuable building block in crystal engineering. nih.govacs.orgscispace.com These interactions can be used to construct a variety of supramolecular architectures, including helicates and coordination polymers. nih.govnih.govworktribe.com For example, the stringent linearity of halogen bonding has been exploited to create a triple helicate that encapsulates iodide anions. nih.gov In coordination polymers, this compound can link metal complexes through C–I···A–Cu (where A is a halide) halogen bonds, forming 3D supramolecular networks. nih.gov The interplay between halogen bonds and other non-covalent interactions, such as hydrogen bonds and π-stacking, allows for the rational design of complex solid-state structures. rsc.orgiucr.org

Influence of Iodine Substituents on XB Strength

Hydrogen Bonding Interactions

Alongside halogen bonding, hydrogen bonding plays a significant role in the supramolecular chemistry of this compound, often in conjunction with halogen bonds to direct the assembly of molecules.

In the solid state, hydrogen bonding interactions are frequently observed in structures containing this compound derivatives. For instance, in N-alkyl-3-halopyridinium iodides, C−H⋯I− hydrogen bonds are formed between the pyridinium cations and iodide anions. mdpi.com These hydrogen bonds, in combination with halogen bonds, connect the ions into helical chains and layered structures. mdpi.com In more complex systems, such as cocrystals with carboxylic acids, strong O–H⋯N hydrogen bonds can form between the acid and the pyridine nitrogen. rsc.org The interplay and competition between hydrogen and halogen bonding are crucial in determining the final crystal structure. rsc.orgresearchgate.net In some cases, there is a clear separation between the hydrogen bonding and halogen bonding domains within the crystal structure. rsc.org

Co-existence of Halogen and Hydrogen Bonding

A significant feature in the crystal engineering of this compound is the simultaneous presence and interplay of halogen and hydrogen bonds. semanticscholar.orgrsc.org This co-existence is crucial in directing the assembly of molecules into predictable and stable superstructures. The balance and competition between these two types of non-covalent interactions can be finely tuned to control the resulting molecular architecture. nih.gov

Halogen bonds (XBs) involve an electrophilic region on a halogen atom interacting with a nucleophilic site, while hydrogen bonds (HBs) involve a hydrogen atom bonded to an electronegative atom. rsc.orgacs.org Both interactions are highly directional, but their relative strengths can vary depending on the molecular environment. rsc.orgbeilstein-journals.org In systems containing this compound, the iodine atoms act as halogen bond donors, while the pyridine nitrogen can act as a hydrogen bond acceptor.

Research has shown that in co-crystals of iodopyridines with carboxylic acids, a robust O-H···N hydrogen bond often forms between the carboxylic acid and the pyridine nitrogen. rsc.orgcapes.gov.br Concurrently, the iodine atoms can form halogen bonds with other suitable acceptors, such as nitro groups or even other halogen atoms. rsc.orgacs.org For instance, in co-crystals of 4-iodopyridine (B57791) with nitrobenzoic acids, distinct molecular tapes are formed, mediated by strong O-H···N hydrogen bonds and weaker C-I···O interactions, demonstrating a clear separation and cooperation of the hydrogen and halogen bonding domains. rsc.orgcapes.gov.brresearchgate.net

The interplay between these bonds is also evident in salts of halogenated pyridinium cations. For example, in N-alkyl-3-iodopyridinium halides, the cation can form C–I···X⁻ halogen bonds with the halide anion, while also participating in C–H···X⁻ hydrogen bonds, leading to the formation of helical or layered structures. mdpi.com The strength of these halogen bonds is enhanced by the N-alkylation of the pyridine ring, which increases the positive electrostatic potential (the "σ-hole") on the iodine atom. mdpi.com

Table 1: Examples of Co-existing Halogen and Hydrogen Bonds in Pyridine Derivatives

| Interacting Molecules | Hydrogen Bond Type | Halogen Bond Type | Resulting Structure |

| 4-iodopyridine and 3,5-dinitrobenzoic acid | O-H···N | C-I···O (nitro) | Molecular tapes |

| N-ethyl-3-bromopyridinium iodide | C-H···I⁻ | C-Br···I⁻ | Helical chains |

| 3-iodopyridine (B74083) and 3-iodobenzoic acid | O-H···N | C-I···I | Disordered structure with C-H···O contacts |

Pi-Stacking and Other Aromatic Interactions

While halogen and hydrogen bonds are dominant directional forces in the assembly of this compound-containing structures, π-stacking and other weaker aromatic interactions also play a crucial role in stabilizing the resulting three-dimensional networks. researchgate.netiucr.org These interactions involve the delocalized π-electron systems of the aromatic rings.

In crystal structures of pyridine derivatives, π–π stacking interactions between adjacent pyridyl rings are frequently observed. iucr.orgiucr.org These interactions can be characterized by the centroid-to-centroid distance between the rings and the angle of slippage. For instance, in the crystal structure of 2-amino-5-iodopyridinium bromide, π-stacking interactions are present with a centroid-centroid distance of 3.78 Å and a slippage angle of 20.8°. iucr.org Similarly, weak π–π interactions between pyrazine (B50134) rings have been noted in copper(I) complexes, contributing to the stability of the polymer chain. researchgate.net

In the context of this compound, the electron-withdrawing nature of the iodine atoms can influence the π-electron density of the pyridine ring, thereby modulating the nature and strength of these aromatic interactions. The combination of directional hydrogen and halogen bonds with the less directional but significant π-stacking and C-H···π interactions allows for the construction of complex and robust supramolecular architectures. researchgate.netresearchgate.net

Self-Assembly and Formation of Extended Structures

The capacity of this compound to engage in multiple, specific non-covalent interactions makes it an excellent candidate for the bottom-up construction of extended supramolecular structures through self-assembly. nih.govmdpi.com This process, driven by the spontaneous organization of molecules, can lead to the formation of one-, two-, or three-dimensional networks with predictable architectures. researchgate.netresearchgate.net

The combination of hydrogen and halogen bonding is a powerful strategy for directing self-assembly. rsc.org For example, the co-crystallization of molecules containing both hydrogen bond donors/acceptors and halogen bond donors/acceptors can lead to the formation of well-defined tapes, sheets, or frameworks. rsc.orgresearchgate.net The predictability of these interactions is based on a notional hierarchy, where strong hydrogen bonds like the carboxylic acid-pyridine synthon often form first, followed by the organization of these primary structures through weaker halogen bonds or other interactions. rsc.orgrsc.org

A notable example of self-assembly involving a diiodopyridine derivative was observed in the hydrothermal synthesis of a copper(I) coordination polymer. capes.gov.br A simultaneous reduction, substitution, and self-assembly process led to the formation of a new iodine-inclusion coordination polymer, [CuI(C₅H₃NI₂)*1/2I₂]. capes.gov.br This demonstrates how the interplay of coordination bonds with non-covalent interactions can yield novel and complex materials.

The self-assembly process is not limited to simple binary co-crystals. Ternary systems have also been explored. In one study, an attempt to create a ternary co-crystal using 1,4-diiodotetrafluorobenzene, pyridine-3,5-dicarboxylic acid, and 2-acetamidopyridine (B118701) resulted in an unexpected 2:1:2 network. acs.org The diacid pyridine participated in two halogen bonds to two molecules of the diiodobenzene, which in turn formed a C–I···O=C halogen bond to the acetamidopyridine. acs.org This highlights the complexity and the delicate balance of intermolecular forces that govern the outcome of self-assembly at the point of nucleation. acs.org

Ligands based on the 1,3,5-benzenetricarboxamide motif, which can form helical supramolecular polymers through hydrogen bonding and π-stacking, can be functionalized with pyridine units to incorporate metal ions or other functionalities, further expanding the possibilities for creating complex, self-assembled structures. tandfonline.com The inherent directionality and tunability of the interactions involving this compound make it a valuable component in the rational design and synthesis of advanced supramolecular materials. nih.gov

Spectroscopic Characterization and Computational Studies of 3,5 Diiodopyridine and Derivatives

Vibrational Spectroscopy (IR, Raman)

Vibrational spectroscopy is a powerful analytical method based on the interaction of light with the vibrational modes of a molecule. edinst.com Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which occurs when a vibration leads to a change in the molecule's dipole moment. uni-siegen.de Raman spectroscopy, a complementary technique, measures the inelastic scattering of monochromatic light, which is active for vibrations that cause a change in the molecule's polarizability. edinst.comuni-siegen.de The combination of both methods, often supported by theoretical calculations, allows for a comprehensive understanding of a molecule's vibrational behavior. researchgate.net For complex molecules like substituted pyridines, Density Functional Theory (DFT) calculations are frequently employed to simulate vibrational spectra and aid in the definitive assignment of observed spectral bands. researchgate.netresearchgate.net

The vibrational modes of 3,5-diiodopyridine are assigned through careful analysis of its IR and Raman spectra, often with reference to the parent pyridine (B92270) molecule and its other halogenated derivatives. A complete assignment is typically achieved through a normal coordinate analysis (NCA) based on force field calculations using DFT methods, such as B3LYP. researchgate.netdergipark.org.tr This computational approach allows for the prediction of vibrational frequencies and the determination of the potential energy distribution (PED), which describes the contribution of individual bond stretches, angle bends, and torsions to each normal mode. dergipark.org.tr

As a representative example, the vibrational assignments for the structurally similar 3,5-dibromopyridine (B18299), determined through experimental spectra and DFT calculations, provide a reliable model for understanding the spectrum of this compound. The fundamental vibrations include C-H stretching, pyridine ring stretching and bending modes, and the carbon-halogen vibrations.

Table 1: Selected Vibrational Assignments for 3,5-Dibromopyridine (Analogue for this compound) Data sourced from DFT/B3LYP calculations and experimental spectra. researchgate.net

| Vibrational Mode | FT-IR Frequency (cm⁻¹) | FT-Raman Frequency (cm⁻¹) | Assignment Description |

| ν(C-H) | 3080, 3054 | 3085, 3058 | C-H stretching |

| ν(Ring) | 1559, 1410 | 1562, 1412 | C-C and C-N ring stretching |

| β(C-H) | 1255, 1100 | 1258, 1102 | C-H in-plane bending |

| Ring Breathing | - | 1018 | Symmetric ring stretching |

| γ(C-H) | 880, 720 | 885, 725 | C-H out-of-plane bending |

| α(Ring) | 670 | 675 | Ring in-plane deformation |

| ν(C-Br) | 580 | 582 | C-Br stretching |

Note: For this compound, the C-I stretching vibrations would be expected at lower frequencies than the C-Br stretches due to the higher mass of iodine.

The vibrational spectrum can be analyzed by examining characteristic frequency regions:

C-H Stretching Region: The aromatic C-H stretching vibrations are typically observed in the region of 3000–3100 cm⁻¹. core.ac.uk

Ring Stretching Region: Vibrations corresponding to the stretching of the C-C and C-N bonds within the pyridine ring are prominent in the 1400–1650 cm⁻¹ range. researchgate.net These bands are characteristic of the aromatic system.

C-I Stretching Region: The carbon-iodine (C-I) stretching vibrations are expected at low wavenumbers, generally below 600 cm⁻¹, due to the heavy iodine atom. The precise location can provide information about the C-I bond strength.

The introduction of substituents onto the pyridine ring significantly influences the vibrational spectra by altering the molecular mass, symmetry, and electronic charge distribution.

Electronic Effects: Electron-donating or electron-withdrawing substituents modify the force constants of the bonds within the ring, leading to shifts in the frequencies of the ring's vibrational modes. Electron-donor groups at the para-position and π-donor groups at the ortho-position, for example, can lead to a red-shift in electronic transitions, which correlates with changes in the vibrational structure. mdpi.com

Charge Transfer and Complexation: The formation of a dative bond, such as in the pyridine-borane complex, serves as a model for substituent effects. This interaction involves significant charge transfer from the pyridine to the borane. nih.gov This charge transfer strengthens the ring bonds, resulting in a noticeable shift of the ring breathing mode (ν₁) to a higher frequency. nih.gov

Intermolecular Interactions: Substituents capable of hydrogen bonding, such as an amino group, can lead to the formation of dimers or larger aggregates in the solid state. This is observed in 2-amino-3,5-dibromopyridine (B40352), where N-H···N hydrogen bonding between molecules results in a Fermi-resonance splitting effect for the symmetric NH₂ stretching vibration in the solid-state IR spectrum. bas.bg

Analysis of Functional Group Regions

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for confirming the molecular structure of this compound and its derivatives by probing the local magnetic environments of atomic nuclei.

¹H and ¹³C NMR spectra provide definitive information about the carbon-hydrogen framework of a molecule. For the symmetric this compound molecule, the spectrum is relatively simple. The ¹H NMR spectrum is expected to show two distinct signals: one for the equivalent protons at positions 2 and 6, and another for the proton at position 4. The ¹³C NMR spectrum should display three signals corresponding to the pairs of equivalent carbons C-2/C-6 and C-3/C-5, and the unique carbon C-4.

The chemical shifts are sensitive to the electronic effects of the iodine substituents and the solvent used for analysis. pitt.edu Data from the analogous compound, 3,5-dibromopyridine, shows proton signals appearing at approximately δ 8.61 and δ 8.15 ppm in dioxane. chemicalbook.com The carbons attached to the halogens are significantly shielded, while the other ring carbons appear in the typical aromatic region.

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts for Substituted Pyridines

| Compound | Solvent | Nucleus | Position | Chemical Shift (δ, ppm) | Reference(s) |

| 3,5-Dibromopyridine | CDCl₃ | ¹H | H-2, H-6 | 8.606 | chemicalbook.com |

| ¹H | H-4 | 8.008 | chemicalbook.com | ||

| 2,3,5,6-Tetrachloro-4-iodopyridine | DMSO-d₆ | ¹³C | C-2, C-6 | 141.4 | orgchemres.org |

| ¹³C | C-3, C-5 | 126.3 | orgchemres.org | ||

| ¹³C | C-4 (C-I) | 120.8 | orgchemres.org | ||

| Pyridine-3,5-bis(phenyl-4-carboxylic acid) | DMSO | ¹H | H-2, H-6 | 9.05 | rsc.org |

| ¹H | H-4 | 8.70 | rsc.org | ||

| ¹³C | C-2, C-6 | 163.08 | rsc.org | ||

| ¹³C | C-3, C-5 | 136.01 | rsc.org | ||

| ¹³C | C-4 | 120.32 | rsc.org |

¹⁵N NMR spectroscopy is particularly valuable for investigating the electronic structure of nitrogen-containing functional groups, such as the azido (B1232118) group (-N₃), and heterocyclic rings. researchgate.netbeilstein-journals.org In studies of azido-substituted pyridines, including derivatives like 2,4,6-triazido-3,5-diiodopyridine, ¹⁵N NMR provides distinct signals for the three nitrogen atoms of the azido group (Nα, Nβ, Nγ) and the nitrogen atom of the pyridine ring. rsc.orgresearchgate.net

The chemical shifts of these nitrogen atoms are highly sensitive to their electronic environment. mdpi.com For instance, in related triazido compounds, the signals for the azido nitrogens appear at distinct chemical shifts: Nγ around -131 to -141 ppm, Nβ around -140 to -145 ppm, and Nα around -257 to -276 ppm, with the ring nitrogen appearing around -160 ppm. researchgate.netmdpi.com

A key finding from these studies is that the ¹⁵N chemical shift of the Nα atom (the nitrogen directly attached to the pyridine ring) correlates with the electron density of the azido group. mdpi.com A more shielded Nα signal (more negative ppm value) indicates a more electron-deficient azido group. mdpi.com This information is critical for predicting the reactivity of non-equivalent azido groups in molecules containing multiple such substituents, as seen in 2,4,6-triazidopyridines. rsc.orgmdpi.com The differing chemical shifts point to varied reactivity in reactions like cycloadditions, reductions, and phosphorylations. rsc.org

Table 3: Representative ¹⁵N NMR Chemical Shifts for 2,4,6-Triazido-1,3,5-triazine (Azido-azine Analogue) Data sourced from spectra recorded in CDCl₃. researchgate.netmdpi.com

| Nitrogen Atom | Chemical Shift (δ, ppm) |

| Nγ (terminal N) | -131.3 |

| Nβ (central N) | -142.6 |

| N-ring | -160.2 |

| Nα (attached N) | -257.3 |

Elucidation of Molecular Structure and Conformation

The molecular structure of this compound is characterized by a pyridine ring substituted with two iodine atoms at the meta positions. This arrangement influences the molecule's geometry and electronic distribution. Computational methods, such as Density Functional Theory (DFT) and ab initio quantum chemical methods, have been employed to explore the molecule's conformation. acs.org For instance, studies on related dihalopyridines, like 2,5-dibromopyridine (B19318), have utilized computational approaches to refine structural details, which is a common practice for understanding halogenated pyridines. mestrelab.com These computational techniques are crucial for determining stereochemical configuration and conformation, especially when dealing with molecules that have a low hydrogen-to-carbon ratio. mestrelab.com

Mass Spectrometry (MS)

Mass spectrometry is a key analytical technique for determining the molecular weight and fragmentation pattern of this compound. The molecular weight of this compound is approximately 330.89 g/mol . nih.gov In mass spectrometry, the molecule is ionized, and the resulting fragments are detected. This information helps confirm the molecular formula, C₅H₃I₂N. nih.gov GC-MS, a combination of gas chromatography and mass spectrometry, is a specific method that has been used to analyze this compound. nih.gov

X-ray Diffraction (XRD) and Crystallography

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. slideshare.netwikipedia.orglibretexts.orgthepharmajournal.com This method has been instrumental in revealing the detailed structures of a vast number of molecules, including those of biological importance like proteins and DNA. wikipedia.org

Solid-State Structural Analysis

Single-crystal X-ray diffraction (SCXRD) is the definitive method for elucidating the molecular structure and studying the crystalline forms of compounds like this compound. researchgate.net While specific crystallographic data for this compound is not detailed in the provided results, the general methodology involves growing a suitable crystal, exposing it to an X-ray beam, and analyzing the resulting diffraction pattern to determine the arrangement of atoms. wikipedia.orglibretexts.org For related compounds, such as 2,5-dibromopyridine, X-ray diffraction studies have revealed detailed bond distances and angles within the molecule. researchgate.net Such analyses are crucial for understanding the solid-state packing and properties of halogenated pyridines. nih.gov

Investigation of Intermolecular Interactions

In the solid state, molecules of this compound are held together by various intermolecular forces. While direct studies on this compound are not specified, research on analogous halogenated pyridines provides insight into the types of interactions that can be expected. For example, in the crystal structure of 2,5-dibromopyridine, non-classical hydrogen bonding of the C—H···N type links molecules into one-dimensional chains. researchgate.net Additionally, halogen···halogen interactions, such as Br···Br interactions, can connect these chains to form sheets. researchgate.net The study of such intermolecular interactions is a key aspect of crystal engineering, which aims to design and synthesize new crystalline materials with desired properties. ias.ac.in Halogen bonds, a specific type of noncovalent interaction involving a halogen atom, are also significant in the crystal packing of iodinated compounds. capes.gov.br

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. uzh.chmhlw.go.jp The UV-Vis spectrum of a compound is characterized by the wavelengths of maximum absorbance (λmax). For 2-amino-3,5-dibromopyridine, a related compound, the UV-Vis spectrum in acetonitrile (B52724) shows a broad absorption band at 255 nm. bas.bg While the specific λmax for this compound is not provided, its electronic absorption properties are expected to be influenced by the pyridine ring and the iodine substituents.

Computational Chemistry and Quantum Chemical Methods

Computational chemistry utilizes computer simulations to solve chemical problems, providing insights into molecular structures and properties. wikipedia.org Quantum mechanical methods, such as Density Functional Theory (DFT) and ab initio calculations, are central to these investigations. idosr.org These methods are used to predict molecular geometries, reaction pathways, and spectroscopic properties. idosr.org

For instance, computational studies on 3,5-pyridyne, which can be generated from this compound, have employed DFT and ab initio methods to explore its fragmentation and rearrangement pathways. acs.org These calculations can predict properties like the singlet-triplet energy splitting and nucleus-independent chemical shifts, which provide insights into the electronic structure and aromaticity of the molecule. acs.org Furthermore, computational methods are used in conjunction with experimental techniques like NMR to refine molecular structures and conformations. mestrelab.com The development of efficient quantum chemistry programs like ORCA has made it possible to apply these methods to increasingly complex systems. mpg.de

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of halogenated pyridines. wikipedia.org It offers a balance between computational cost and accuracy, making it suitable for studying molecules like this compound.

Geometry Optimization and Electronic Structure

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule. stackexchange.com For this compound, DFT calculations, often using functionals like B3LYP, are employed to predict bond lengths and angles. researchgate.netdergipark.org.tr These calculations have been used to explore the structural parameters of related dihalopyridines and their derivatives, showing good agreement with experimental data where available. researchgate.netresearchgate.net

The electronic structure of this compound is characterized by the distribution of electrons within the molecule. The presence of two electron-withdrawing iodine atoms significantly influences the electron density of the pyridine ring. jyu.fi This electronic influence affects the nucleophilicity of the pyridinic nitrogen. jyu.fi DFT calculations can quantify these effects by mapping the electron density and calculating atomic charges.

Vibrational Frequency Calculations

Theoretical vibrational frequency calculations are crucial for interpreting experimental infrared (IR) and Raman spectra. For molecules like this compound, DFT methods are used to compute the harmonic vibrational frequencies. nih.gov These calculated frequencies, when scaled appropriately, typically show excellent agreement with experimental spectra, aiding in the assignment of vibrational modes. researchgate.netnih.gov Studies on related dihalopyridines, such as 3,5-dibromopyridine, have demonstrated the utility of DFT in predicting their vibrational spectra. researchgate.netdergipark.org.tr The calculations help in understanding the fundamental vibrations of the molecule, including stretching and bending modes of the pyridine ring and the carbon-iodine bonds.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution and predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. uni-muenchen.deresearchgate.net The MEP surface illustrates the electrostatic potential on the electron density surface, with different colors representing regions of varying potential. semanticscholar.orgnsf.gov

For this compound, the MEP map would be expected to show a region of negative potential (electron-rich) around the nitrogen atom due to its lone pair of electrons, making it a likely site for electrophilic attack. Conversely, the regions around the iodine and hydrogen atoms would exhibit positive potential (electron-poor), indicating them as potential sites for nucleophilic attack. In a study on a derivative, 3,5-bis(2,5-dimethylphenyl)pyridine, MEP analysis revealed that the electron density is concentrated on the nitrogen atom, while the carbon and hydrogen atoms are favorable sites for nucleophilic interactions. researchgate.net

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain chemical reactivity and electronic properties. wikipedia.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the chemical stability and reactivity of a molecule. mdpi.comlibretexts.org

For this compound, the HOMO is expected to be localized on the iodine atoms and the π-system of the pyridine ring, while the LUMO is likely to be an anti-bonding π* orbital of the ring. A smaller HOMO-LUMO gap suggests higher reactivity. mdpi.com DFT calculations are used to determine the energies of these orbitals and visualize their spatial distribution. austinpublishinggroup.com Analysis of related halogenated pyridines has shown that substitutions can significantly alter the HOMO-LUMO gap, thereby tuning the molecule's electronic properties. yu.edu.jo For instance, in a study of a 3,5-dibromopyridine derivative, the small energy gap calculated from FMO analysis suggested the molecule is biologically active. researchgate.net

Table 1: Representative Frontier Molecular Orbital Data for a Halogenated Pyridine Derivative

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.785 |

| ELUMO | -0.682 |

| Energy Gap (ΔE) | 6.103 |

Note: Data presented is for a representative brominated hydroxypyridine derivative and serves as an illustrative example of the type of data obtained from FMO analysis. mdpi.com

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. uni-muenchen.defaccts.de It transforms the complex molecular orbitals into a set of localized one-center (lone pairs) and two-center (bonds) orbitals that align with the familiar Lewis structure concept. uni-muenchen.de

Table 2: Illustrative NBO Analysis Data for a Titanocenyl Complex with a Dithiolene Ligand

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP(1) S | σ*(Ti-S) | 15.77 |

| LP(1) S | σ*(C-C) | 3.45 |

Note: This table shows example data from an NBO analysis of a different type of molecule to illustrate the concept of stabilization energy from donor-acceptor interactions. ajol.info

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Ab Initio Calculations

Ab initio methods are quantum chemistry calculations based on first principles, without the use of experimental data for parametrization. dergipark.org.tr While computationally more demanding than DFT, methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) can provide valuable benchmarks and insights, particularly for properties where DFT might have limitations. mostwiedzy.pl

Computational studies on 3,5-pyridyne, a highly reactive intermediate generated from this compound, have utilized both DFT and ab initio methods to explore its fragmentation and rearrangement pathways. acs.orgnih.gov These high-level calculations were instrumental in understanding the energetics of the system and predicting the stability of various isomers and transition states. acs.orgnih.gov Similarly, ab initio calculations have been applied to other halogenated pyridines to study their vibrational spectra and molecular structures, often in comparison with DFT results to assess the performance of different computational approaches. dergipark.org.trnih.gov

Computational Studies of Halogen Bonding

Computational studies have become an indispensable tool for understanding the nature and strength of halogen bonding in this compound and its derivatives. These theoretical investigations provide insights that complement experimental findings and help in the rational design of supramolecular structures.

In the context of this compound derivatives, computational studies have been employed to elucidate the role of iodine atoms in anion binding. For instance, investigations on tripodal 3-iodopyridinium-based receptors have shown through computational models that the enhanced anion binding affinity is more dependent on the electron-withdrawing effect of the iodine substituents on the pyridyl hydrogens rather than direct halogen bonding in solution. rsc.org However, in the solid state, halogen bonding becomes the dominant interaction for anion binding. rsc.org

The strength and geometry of halogen bonds are key parameters investigated computationally. In the crystal structure of a complex involving a 3-iodopyridinium derivative and an iodide anion, the C–I⋯I⁻ angles were found to be nearly linear (178.4(3)° and 171.1(3)°), which is a well-established characteristic of a strong halogen bond. rsc.org The normalized R parameter, which is the ratio of the observed interaction distance to the sum of the van der Waals radii, was calculated to be 0.85 for these interactions, further confirming their strength. rsc.org

Density Functional Theory (DFT) calculations are frequently used to analyze halogen bonding. These calculations can predict interaction energies and explore the electronic nature of the bond. For example, in co-crystals of 3,5-dinitro-1-iodobenzene and 4-(N,N-dimethylamino)pyridine, the calculated halogen bond binding energy was -7.97 kcal/mol. rsc.org Such studies aim to dissect the relative contributions of electrostatics, charge transfer, induction, and dispersion to both halogen bonding and other non-covalent interactions like π-stacking. rsc.org